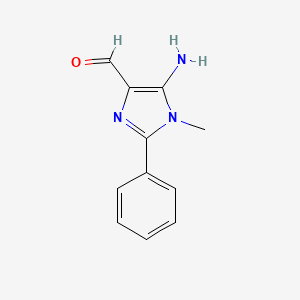

1H-Imidazole-4-carboxaldehyde, 5-amino-1-methyl-2-phenyl-

Overview

Description

“1H-Imidazole-4-carboxaldehyde, 5-amino-1-methyl-2-phenyl-” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of imidazole compounds has been a topic of interest in recent years due to their broad range of chemical and biological properties . For instance, 4-Imidazolecarboxaldehyde undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines . It may also be used in the synthesis of new donor-Π-acceptor (D-Π-A) type dye . Another method involves the cyclization of amido-nitriles to form disubstituted imidazoles .Molecular Structure Analysis

The molecular structure of “1H-Imidazole-4-carboxaldehyde, 5-amino-1-methyl-2-phenyl-” is characterized by an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The empirical formula is C4H4N2O .Chemical Reactions Analysis

Imidazole compounds are known for their versatility in chemical reactions. For example, 4-Imidazolecarboxaldehyde can undergo reductive amination with the amine in the presence of sodium borohydride to form secondary amines . It can also be used in the synthesis of new donor-Π-acceptor (D-Π-A) type dye .Physical And Chemical Properties Analysis

Imidazole compounds generally have both acidic and basic properties due to the presence of two nitrogen atoms in the five-membered ring . They are usually white or colorless solids that are highly soluble in water and other polar solvents . The specific physical and chemical properties of “1H-Imidazole-4-carboxaldehyde, 5-amino-1-methyl-2-phenyl-” would depend on its exact molecular structure.Mechanism of Action

The mechanism of action of imidazole compounds is diverse and depends on their specific chemical structure and the biological system in which they are involved. For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Safety and hazards associated with imidazole compounds can vary widely depending on their specific structure and usage. For instance, some imidazole compounds may cause skin irritation or serious eye irritation . Always refer to the specific safety data sheet for the compound for detailed information.

Future Directions

The future of imidazole compounds is promising due to their broad range of chemical and biological properties. They have become an important synthon in the development of new drugs . Future research will likely focus on developing novel methods for the regiocontrolled synthesis of substituted imidazoles, expanding their range of applications, and improving their safety profile .

properties

IUPAC Name |

5-amino-1-methyl-2-phenylimidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-14-10(12)9(7-15)13-11(14)8-5-3-2-4-6-8/h2-7H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTPPIVYVAKEDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1C2=CC=CC=C2)C=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443997 | |

| Record name | 1H-Imidazole-4-carboxaldehyde, 5-amino-1-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-4-carboxaldehyde, 5-amino-1-methyl-2-phenyl- | |

CAS RN |

188710-74-9 | |

| Record name | 1H-Imidazole-4-carboxaldehyde, 5-amino-1-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

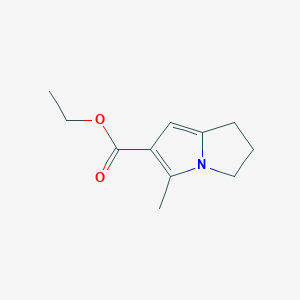

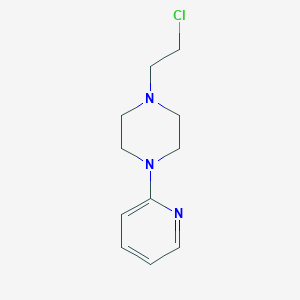

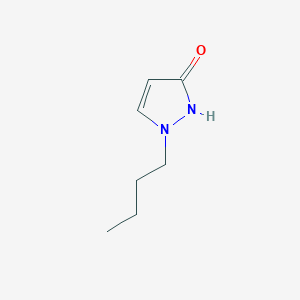

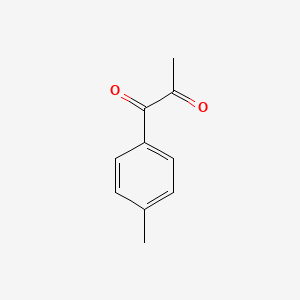

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

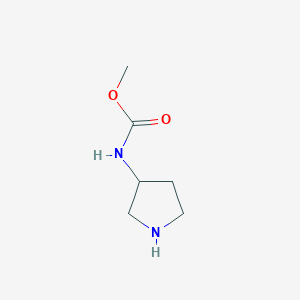

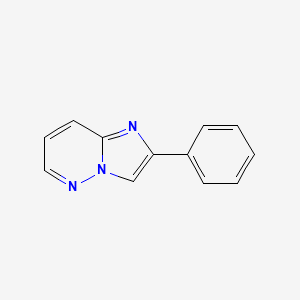

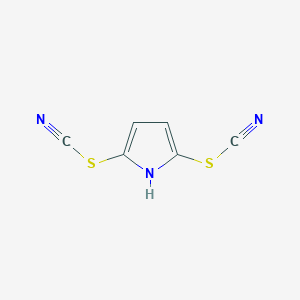

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1H-benzo[G]indole](/img/structure/B3348751.png)

![benzo[g]quinoxaline-2,3(1H,4H)-dione](/img/structure/B3348793.png)

![2-Amino-5,6,7,8-tetrahydro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B3348813.png)